Cas no 1261985-17-4 ([1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy-)

[1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- is a bifunctional aromatic aldehyde featuring hydroxyl and formyl groups on a biphenyl scaffold. Its key advantages include its role as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds and chiral ligands. The presence of both aldehyde and hydroxyl groups enables selective functionalization, making it valuable for applications in pharmaceuticals, agrochemicals, and materials science. The compound’s rigid biphenyl core enhances stability, while its reactive sites facilitate further derivatization. It is particularly useful in asymmetric catalysis and as a precursor for fluorescent dyes or coordination polymers due to its chelating potential. High purity grades ensure consistent performance in research and industrial applications.
[1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- structure
1261985-17-4 structure
Product name:[1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy-
CAS No:1261985-17-4
MF:C14H10O3
Molecular Weight:226.227404117584
MDL:MFCD18314632
CID:2767630

[1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy-
    • MDL: MFCD18314632
    • インチ: 1S/C14H10O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-9,17H
    • InChIKey: SGMZRJGGAJBRBN-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(C=O)C=C2)=CC=CC(C=O)=C1O

[1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- Pricemore >>

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abcr
AB320697-5 g
6-(4-Formylphenyl)-2-formylphenol, 95%; .
1261985-17-4 95%
5 g
€1,159.00 2023-07-19
abcr
AB320697-5g
6-(4-Formylphenyl)-2-formylphenol, 95%; .
1261985-17-4 95%
5g
€1159.00 2025-02-19

[1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- 関連文献

[1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy-に関する追加情報

Comprehensive Analysis of [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- (CAS No. 1261985-17-4)

The compound [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- (CAS No. 1261985-17-4) is a highly specialized biphenyl derivative with significant applications in organic synthesis and material science. Its unique structure, featuring dicarboxaldehyde and hydroxy functional groups, makes it a versatile intermediate for designing advanced polymers, pharmaceuticals, and optoelectronic materials. Researchers and industries are increasingly interested in this compound due to its potential in green chemistry and sustainable material development, aligning with global trends toward eco-friendly solutions.

One of the most searched questions about [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- revolves around its synthesis methods and reaction mechanisms. The compound can be synthesized through selective oxidation of biphenyl precursors or via cross-coupling reactions, which are topics of high interest in academic and industrial research. Its aldehyde groups offer reactive sites for further functionalization, enabling the creation of complex molecular architectures. This property is particularly valuable in drug discovery, where tailored molecular structures are critical for achieving desired biological activity.

Another hot topic related to this compound is its role in organic electronics. With the growing demand for flexible and lightweight electronic devices, [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- has been explored as a building block for conjugated polymers and small-molecule semiconductors. These materials are essential for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other next-generation technologies. The compound's ability to form π-conjugated systems enhances charge transport properties, making it a promising candidate for high-performance electronic applications.

In addition to its technical applications, [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- has garnered attention for its potential in catalysis and coordination chemistry. The hydroxy and aldehyde groups can act as ligands for metal ions, facilitating the development of novel catalysts for asymmetric synthesis and other challenging transformations. This aligns with the broader scientific community's focus on atom-efficient and selective catalytic processes, which are crucial for reducing waste and improving sustainability in chemical manufacturing.

From an analytical perspective, the characterization of [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming its purity and structural integrity, which are critical for ensuring reproducible results in research and industrial applications. The compound's spectral data and crystallographic parameters are often sought after by chemists and material scientists working on related projects.

Finally, the safety and handling of [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- are also common search queries. While the compound is not classified as hazardous under standard regulations, proper laboratory practices should always be followed to minimize risks. Its stability under various conditions and compatibility with common solvents are important considerations for researchers planning to use it in their work.

In summary, [1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy- (CAS No. 1261985-17-4) is a multifaceted compound with broad applications in organic synthesis, material science, and catalysis. Its unique properties and relevance to cutting-edge technologies make it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound is likely to play an increasingly important role in advancing sustainable and high-performance materials.

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Amadis Chemical Company Limited
(CAS:1261985-17-4)[1,1'-Biphenyl]-3,4'-dicarboxaldehyde, 2-hydroxy-
A1119897
Purity:99%
はかる:5g
Price ($):687.0